molecular formula C56H72F2N10O17 B12379530 NHS-Ala-Ala-Asn-active metabolite

NHS-Ala-Ala-Asn-active metabolite

Cat. No.: B12379530
M. Wt: 1195.2 g/mol
InChI Key: OEDRIYSXAQJYJO-XSKZWUOJSA-N
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Description

NHS-Ala-Ala-Asn-active metabolite is a cleavable antibody-drug conjugate linker used in the synthesis of kinesin spindle protein inhibitors. This compound plays a crucial role in the development of targeted cancer therapies by facilitating the delivery of cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NHS-Ala-Ala-Asn-active metabolite involves multiple steps, including the coupling of N-hydroxysuccinimide (NHS) with a peptide sequence consisting of alanine-alanine-asparagine. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC) and lyophilization, to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

NHS-Ala-Ala-Asn-active metabolite has a wide range of applications in scientific research:

Mechanism of Action

NHS-Ala-Ala-Asn-active metabolite functions as a cleavable linker in antibody-drug conjugates. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic agent. The released agent then exerts its effects by inhibiting the kinesin spindle protein, leading to cell cycle arrest and apoptosis of cancer cells .

Comparison with Similar Compounds

  • NHS-Gly-Gly-Gly-active metabolite
  • NHS-Val-Cit-PABC-active metabolite
  • NHS-Mal-Ala-Ala-active metabolite

Comparison: NHS-Ala-Ala-Asn-active metabolite is unique due to its specific peptide sequence, which provides optimal stability and cleavage efficiency. Compared to NHS-Gly-Gly-Gly-active metabolite, it offers better stability under physiological conditions. NHS-Val-Cit-PABC-active metabolite, while also a cleavable linker, has different cleavage mechanisms and stability profiles. NHS-Mal-Ala-Ala-active metabolite, on the other hand, has a different peptide sequence, affecting its reactivity and application .

Properties

Molecular Formula

C56H72F2N10O17

Molecular Weight

1195.2 g/mol

IUPAC Name

(2R)-2-[3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]amino]propanoyl]-methylamino]propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(1R)-1-[1-benzyl-4-(2,5-difluorophenyl)pyrrol-2-yl]-2,2-dimethylpropyl]-(2-hydroxyacetyl)amino]butanoyl]amino]propanoylamino]pentanedioic acid

InChI

InChI=1S/C56H72F2N10O17/c1-31(61-43(71)13-10-14-49(78)85-68-45(73)18-19-46(68)74)54(82)65(6)32(2)51(79)64-40(27-42(59)70)53(81)63-38(52(80)60-23-21-44(72)62-39(55(83)84)17-20-48(76)77)22-24-67(47(75)30-69)50(56(3,4)5)41-25-34(36-26-35(57)15-16-37(36)58)29-66(41)28-33-11-8-7-9-12-33/h7-9,11-12,15-16,25-26,29,31-32,38-40,50,69H,10,13-14,17-24,27-28,30H2,1-6H3,(H2,59,70)(H,60,80)(H,61,71)(H,62,72)(H,63,81)(H,64,79)(H,76,77)(H,83,84)/t31-,32-,38-,39+,40-,50-/m0/s1

InChI Key

OEDRIYSXAQJYJO-XSKZWUOJSA-N

Isomeric SMILES

C[C@@H](C(=O)N(C)[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCN([C@@H](C1=CC(=CN1CC2=CC=CC=C2)C3=C(C=CC(=C3)F)F)C(C)(C)C)C(=O)CO)C(=O)NCCC(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)ON4C(=O)CCC4=O

Canonical SMILES

CC(C(=O)N(C)C(C)C(=O)NC(CC(=O)N)C(=O)NC(CCN(C(C1=CC(=CN1CC2=CC=CC=C2)C3=C(C=CC(=C3)F)F)C(C)(C)C)C(=O)CO)C(=O)NCCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)ON4C(=O)CCC4=O

Origin of Product

United States

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